molecular formula C29H48O B1666154 delta7-Avenasterol CAS No. 23290-26-8

delta7-Avenasterol

Cat. No.: B1666154
CAS No.: 23290-26-8
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-SLPSUXHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

delta7-Avenasterol (CAS: 23290-26-8) is a phytosterol belonging to the stigmastane class, with the molecular formula C29H48O and a molecular weight of 412.69 . It is structurally characterized by a double bond at the C7 position of the sterol backbone and an ethylidene group at C24, classifying it as a 24Z-ethylidenelathosterol . This compound is biosynthesized from 24-ethylidenelophenol via enzymatic conversion by lathosterol oxidase, serving as a precursor in the final steps of stigmasterol synthesis .

Chemical Reactions Analysis

Delta7-Avenasterol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxysterols and saturated sterols .

Scientific Research Applications

Chemical Properties and Sources

Delta7-Avenasterol, also known as 7-dehydroavenasterol or 24Z-ethylidenelathosterol, belongs to the class of organic compounds known as stigmastanes. Its chemical formula is C29H48OC_{29}H_{48}O . It is found in various food sources such as oats, pumpkin seeds, sunflower seeds, and robusta coffee, indicating its potential health benefits .

Biological Activities

  • Anti-inflammatory Properties : this compound has been shown to exhibit anti-inflammatory effects. In a study involving Cucumis melo, it was found to interact with Prostaglandin E2 receptors, enhancing prostaglandin synthesis and antioxidant capacity, which contributes to its anti-ulcerative potential .
  • Antioxidant Activity : The compound demonstrates antioxidant properties that can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining overall health .
  • Cholesterol Regulation : As a phytosterol, this compound may play a role in cholesterol metabolism. It is involved in the synthesis of other sterols that influence lipid profiles in organisms .

Pharmacological Applications

  • Potential Anti-cancer Agent : Research indicates that this compound may have anti-tumor properties by modulating signaling pathways associated with cancer cell proliferation and apoptosis . Its ability to affect cholesterol metabolism might also influence cancer cell behavior.
  • Gastroprotective Effects : The compound's interaction with the gastrointestinal tract suggests it could be explored as a novel agent for treating gastric ulcers. By enhancing prostaglandin synthesis, it may help protect the gastric mucosa .

Case Studies and Research Findings

StudyFocusFindings
Cucumis melo StudyAnti-ulcerative potentialThis compound showed significant binding affinity to Prostaglandin E2 receptors, enhancing gastric protection mechanisms .
Phytochemical AnalysisBiological activitiesFound in various food sources; linked to cholesterol metabolism and antioxidant activity .
Molecular Docking StudyInteraction with receptorsDemonstrated potential therapeutic interactions with biological receptors involved in inflammation and pain .

Mechanism of Action

Comparison with Similar Compounds

Physical-Chemical Properties :

  • Density : 0.98 g/cm³ .
  • Melting Point : 212–214°C .
  • Solubility: Insoluble in water; slightly soluble in chloroform and methanol .
  • Storage : Stable at 2–8°C for short-term; long-term storage requires -80°C .

Comparative Analysis with Similar Compounds

Structural and Functional Differences

delta7-Avenasterol vs. delta5-Avenasterol

delta5-Avenasterol (CAS: 18472-36-1) shares the same molecular formula (C29H48O ) but differs in the position of the double bond (C5 instead of C7). This structural variation significantly impacts their physical properties and biological roles:

Property This compound delta5-Avenasterol
CAS Number 23290-26-8 18472-36-1
Melting Point 212–214°C 131–134°C
Boiling Point 503.1°C 504.2±19.0°C (predicted)
Solubility Slight in chloroform, methanol Soluble in chloroform, ethyl acetate
Biosynthetic Role Intermediate in stigmasterol synthesis Not explicitly described in provided evidence
Antioxidant Activity Reduces oil oxidation Data not available

Key Observations :

  • The lower melting point of delta5-Avenasterol suggests weaker intermolecular forces compared to this compound, likely due to the double bond position altering molecular packing .
  • Solubility differences influence their utility in experimental settings; delta5’s solubility in ethyl acetate may broaden its applications in lipid-based assays .

This compound vs. Stigmasterol

Key distinctions include:

  • Structural Differences : Stigmasterol contains double bonds at C5 and C22, whereas this compound has a C7 double bond .
  • Function : Stigmasterol is a primary membrane lipid in plants, while this compound serves as a biosynthetic intermediate and antioxidant .

Discrepancies in CAS Numbers

A notable inconsistency arises in , which lists this compound’s CAS as 7212-91-1 in the title but references 23290-26-8 in the content. This may reflect a typographical error, as all other sources consistently use 23290-26-8 .

Biological Activity

Delta7-Avenasterol is a naturally occurring sterol, classified under the stigmastanes and derivatives, with the chemical formula C29H48OC_{29}H_{48}O. It plays a critical role as an intermediate in the biosynthesis of steroids, particularly in the pathway leading to stigmasterol. This compound is derived from 24-ethylidenelophenol and is subsequently converted to 5-dehydroavenasterol through the action of the enzyme lathosterol oxidase. Its presence in various food sources, including oats, pumpkin seeds, robusta coffee, sunflower seeds, and walnuts, suggests potential health benefits and applications in nutrition .

Role in Steroid Biosynthesis

This compound is a significant precursor in the metabolic pathway that leads to stigmasterol, a compound noted for its various biological activities. The conversion of this compound to stigmasterol involves multiple enzymatic steps, emphasizing its importance in steroid metabolism and its potential implications for human health.

Comparative Analysis of Sterols

The following table summarizes key features of this compound and related compounds:

Compound NameChemical FormulaKey Features
This compoundC29H48OC_{29}H_{48}OIntermediate in stigmasterol biosynthesis; potential health benefits.
StigmasterolC29H48OC_{29}H_{48}OAnti-tumor effects; promotes apoptosis in cancer cells .
AvenasterolC29H48OC_{29}H_{48}OFound in oats; shares structural characteristics with this compound.
CampesterolC28H48OC_{28}H_{48}OInvolved in cholesterol metabolism; structurally distinct.
Beta-SitosterolC29H50OC_{29}H_{50}OCommonly found in plants; different biological effects compared to this compound.

Anti-Cancer Properties of Related Sterols

While specific studies on this compound are scarce, research on stigmasterol provides insights into the potential biological activities associated with this sterol class. For instance:

  • Stigmasterol's Anti-Tumor Effects : Stigmasterol has been shown to induce apoptosis in various cancer cell lines, including liver and breast cancer cells. It works by regulating oncogene expression and promoting oxidative stress within cells . This suggests that compounds structurally related to this compound may also possess similar anti-cancer properties.
  • Mechanisms of Action : The apoptotic mechanisms involve mitochondrial pathways where stigmasterol induces reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and increased intracellular calcium levels. These changes trigger apoptosis through caspase-dependent pathways .

Metabolic Pathways

Research into sterols has revealed complex metabolic pathways involving enzymes such as Δ7-sterol-C5-desaturase and Δ24-sterol-Δ24-reductase, which are crucial for sterol biosynthesis in plants . Understanding these pathways can provide insights into how this compound contributes to overall sterol metabolism.

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of delta7-Avenasterol, and how are they identified experimentally?

this compound (7-Dehydroavenasterol) is a stigmastane-derived sterol with a molecular formula of C29H48O and a CAS registry number of 23290-26-8 . Its structure includes a double bond at the C7 position and an ethyl group at C23. Key identification methods include:

  • GC-MS and LC-MS/MS : Used to analyze fragmentation patterns and confirm molecular weight (412.702 Da) .
  • 1D NMR Spectroscopy : ¹H and ¹³C NMR spectra (e.g., at 900 MHz in H₂O) reveal characteristic chemical shifts for the C7 double bond and hydroxyl group at C3 .
  • HPLC : Purity assessment (≥98% for analytical standards) using reverse-phase columns and UV detection .

Q. How is this compound detected in biological samples, and what are the critical validation steps?

Detection in food matrices (e.g., onions, fenugreek, citrus hybrids) involves:

  • Extraction : Use of lipid-soluble solvents (e.g., hexane) to isolate sterols from plant tissues .
  • Chromatographic Separation : HPLC or GC with internal standards (e.g., cholestanol) to quantify this compound .
  • Validation : Include spike-and-recovery tests to assess extraction efficiency and limit of detection (LOD) studies to ensure sensitivity .

Q. What is the biosynthetic pathway of this compound in plants?

this compound is synthesized via the sterol biosynthesis pathway:

  • Key Enzymes : Lathosterol oxidase catalyzes the conversion of 24-ethylidenelophenol to 5-dehydroavenasterol, a precursor .
  • Intermediate Steps : Requires demethylation at C4 and isomerization of double bonds .
  • Tissue-Specific Localization : Biosynthesis occurs in endoplasmic reticulum membranes, with variations observed across plant species (e.g., pomegranate seeds vs. fenugreek) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. antiviral effects) may arise from:

  • Source Variability : Differences in plant cultivars (e.g., Tunisian pomegranate vs. Testouri seeds) affect sterol profiles .
  • Experimental Design : Standardize in vitro assays (e.g., cell lines, incubation times) to reduce variability .
  • Data Normalization : Use relative quantification (e.g., fold-change vs. absolute concentration) to account for extraction efficiency differences .

Q. What methodological frameworks are recommended for studying this compound’s role in antiviral mechanisms?

For antiviral studies (e.g., against Tilapia Lake Virus):

  • Computational Modeling : Molecular docking to assess binding affinity to viral proteins (e.g., CRM1 in TiLV) .
  • In Vitro Validation : Dose-response assays in fish cell lines (e.g., E-11 cells) with cytotoxicity controls .
  • ADMET Profiling : Predict pharmacokinetic properties (e.g., bioavailability, toxicity) using tools like SwissADME .

Q. How should experimental protocols be designed to ensure reproducibility in this compound biosynthesis studies?

  • Detailed Documentation : Include step-by-step enzyme assays (e.g., lathosterol oxidase activity) and substrate concentrations .
  • Negative Controls : Use sterol biosynthesis inhibitors (e.g., terbinafine) to confirm pathway specificity .
  • Open Data Sharing : Provide raw NMR/GC-MS spectra and chromatograms in supplementary materials .

Q. What strategies resolve spectral overlap challenges in this compound characterization?

  • High-Resolution NMR : Use 900 MHz instruments to distinguish overlapping peaks (e.g., C7 vs. C8 protons) .
  • Isotopic Labeling : ¹³C-labeled precursors trace biosynthetic intermediates and reduce ambiguity .
  • Multivariate Analysis : PCA or PLS-DA models differentiate this compound from structurally similar sterols .

Q. Methodological Best Practices

  • Data Integrity : Align results with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like HMDB .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for antiviral studies) .
  • Peer Review : Submit detailed experimental protocols (e.g., HPLC conditions) for independent validation .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVPSBQQXUCTB-OQTIOYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23290-26-8
Record name Avenasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23290-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023290268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ7-Avenasterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WYR6393O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

delta7-Avenasterol
delta7-Avenasterol
delta7-Avenasterol
delta7-Avenasterol
delta7-Avenasterol
delta7-Avenasterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.